L-Arginine, D-lysylglycyl-D-cysteinyl-
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Overview
Description
L-Arginine, D-lysylglycyl-D-cysteinyl- is a compound that combines the amino acids L-Arginine, D-lysine, glycine, and D-cysteine. L-Arginine is a semi-essential amino acid involved in the formation of nitric oxide, which plays a crucial role in cardiovascular health D-lysine, glycine, and D-cysteine are also amino acids that contribute to various biological functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, D-lysylglycyl-D-cysteinyl- typically involves the stepwise coupling of the individual amino acids. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The process generally includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reactions: The amino acids are sequentially coupled using coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of L-Arginine, D-lysylglycyl-D-cysteinyl- may involve large-scale SPPS or fermentation processes. In fermentation, genetically engineered microorganisms can be used to produce the peptide by expressing the corresponding genes.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, D-lysylglycyl-D-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted peptides with modified side chains.
Scientific Research Applications
L-Arginine, D-lysylglycyl-D-cysteinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein interactions.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Arginine, D-lysylglycyl-D-cysteinyl- involves its interaction with various molecular targets and pathways:
Nitric Oxide Production: L-Arginine is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide, a key signaling molecule in the cardiovascular system.
Protein Interactions: The peptide can interact with other proteins, influencing cellular processes such as signal transduction and immune responses.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A semi-essential amino acid involved in nitric oxide production.
L-Lysine: An essential amino acid important for protein synthesis and immune function.
Glycine: A non-essential amino acid that acts as a neurotransmitter and is involved in collagen synthesis.
L-Cysteine: A semi-essential amino acid that contains a thiol group, important for protein structure and function.
Uniqueness
L-Arginine, D-lysylglycyl-D-cysteinyl- is unique due to its specific combination of amino acids, which may confer distinct biological activities and therapeutic potential. The presence of both L- and D-amino acids can influence the peptide’s stability, bioavailability, and interaction with biological targets.
Properties
CAS No. |
186609-30-3 |
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Molecular Formula |
C17H34N8O5S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H34N8O5S/c18-6-2-1-4-10(19)14(27)23-8-13(26)24-12(9-31)15(28)25-11(16(29)30)5-3-7-22-17(20)21/h10-12,31H,1-9,18-19H2,(H,23,27)(H,24,26)(H,25,28)(H,29,30)(H4,20,21,22)/t10-,11+,12-/m1/s1 |
InChI Key |
BNIBFLOJZQIBOQ-GRYCIOLGSA-N |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)NCC(=O)N[C@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
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